POLY(LYS, TYR) HYDROBROMIDE
Description
Significance of Synthetic Polypeptides in Biomolecular Research and Polymer Science
Synthetic polypeptides are recognized as important biomaterials that mimic natural proteins, exhibiting key advantages such as biocompatibility, biodegradability, and stimuli-responsiveness . In biomolecular research, these polypeptides serve as valuable molecular tools for probing protein-protein interactions and can be designed to inhibit interactions involved in disease pathways . Their functional selectivity makes them highly relevant in biomaterial engineering . The ability to precisely control the chain topology of synthetic polypeptides is a significant draw for various functional applications .
Within polymer science, synthetic polypeptides stand out as macromolecules capable of replicating the attributes of natural proteins . They share the fundamental macromolecular backbone with proteins and can be produced on a large scale . A crucial aspect is their capacity to fold into diverse secondary structures, similar to proteins, enabling the creation of materials with tailored properties for applications where natural proteins might be less feasible . Key applications for synthetic polypeptides include targeted drug delivery, gene therapy, catalysis, and the development of antibacterial agents . They also play a role in designing novel enzymes, drugs, and vaccines . Poly(Lys, Tyr) Hydrobromide, as a copolymer of lysine (B10760008) and tyrosine, embodies these characteristics, offering a platform for exploring structure-function relationships and advancing biomaterial science.
Historical Context of this compound Investigations
The study of synthetic polypeptides, including copolymers like this compound, stems from foundational efforts to decipher protein structure and function and to create artificial protein mimics. Early investigations frequently centered on synthesizing homopolymers of individual amino acids, such as poly-L-lysine. These studies aimed to illuminate the chemical, biophysical, and biological characteristics of basic proteins like histones and protamines . Such early polyamino acids, along with other homopolymers and copolymers, served as valuable models for investigating mechanisms of enzymatic protein hydrolysis and transpeptidation .
While specific historical research focused exclusively on "this compound" is not as extensively detailed as for simpler homopolymers, the broader trajectory of synthetic polypeptide research laid the groundwork for its investigation. The synthesis of sequential polypeptides incorporating lysine and tyrosine, such as (X-Tyr-Lys)n and (Y-Lys)n, was reported around 2000 in the context of modeling mussel adhesive proteins . These studies underscored the significance of lysine and tyrosine residues for bonding and cross-linking properties crucial for adhesion . Furthermore, early interest in co-polymers containing glutamic acid, lysine, and tyrosine for antigenic studies was evident by the mid-1960s, indicating a foundational exploration into the properties of multi-amino acid copolymers .
Scope and Research Trajectories for this compound Studies
The research scope for this compound aligns with the broad utility of synthetic polypeptides, particularly in biomolecular and polymer science. Its unique composition, combining the basic amino acid lysine with the aromatic and hydroxyl-containing tyrosine, imparts specific physicochemical properties amenable to various applications.
Research Trajectories:
Biomaterial Design for Adhesion: Drawing from the known roles of lysine and tyrosine in adhesive proteins, this compound is a candidate for research in bioadhesive materials and tissue engineering . Its controlled secondary structure and self-assembly, key advantages of synthetic polypeptides, can be exploited to engineer materials with precise functional properties .
Protein Mimicry and Biointerface Modulation: As synthetic peptides are effective in mimicking protein binding sites, this compound could be designed to emulate specific protein fragments or interaction interfaces involving lysine and tyrosine residues . This opens avenues for studies aimed at modulating protein-protein interactions, which are fundamental to various biological processes and disease mechanisms . Research has shown that the orientation of Tyr and Lys side chains in peptides can significantly impact cell adhesion, suggesting a detailed focus on conformational studies for this compound .
Advanced Drug Delivery Systems: The inherent biocompatibility and biodegradability of polypeptides make them highly attractive for drug delivery applications . Lysine's positive charge is often leveraged in gene and nucleic acid delivery, while tyrosine can participate in cross-linking or hydrophobic interactions, offering versatility . This compound could be explored as a component in stimuli-responsive drug delivery platforms, potentially forming nanoparticles or hydrogels .
Conformational and Self-Assembly Investigations: The interplay between lysine's cationic nature and tyrosine's aromaticity and capacity for hydrogen bonding or cross-linking can lead to diverse secondary structures, including alpha-helices and beta-sheets, and complex self-assembly behaviors . Research could delve into how the specific ratio and sequence of lysine and tyrosine residues influence the polymer's conformation in different environments and how this affects its macroscopic properties and biological interactions. Studies on emulsifying peptides indicate that secondary structure and amphiphilicity are crucial for emulsion stability, suggesting Poly(Lys, Tyr) could be investigated for its interfacial activity .
Enzymatic Degradation and Stability Studies: Investigating the susceptibility of this compound to enzymatic hydrolysis can provide insights into its stability in biological systems and its potential for controlled degradation, which is vital for biodegradable material applications .
These research trajectories highlight the multidisciplinary potential of this compound, bridging fundamental biophysical understanding with the design of innovative functional materials.
Data Tables
Due to the nuanced nature of specific detailed data for "this compound" as a distinct compound, the following table summarizes general characteristics and properties applicable to such a copolymer, drawing from studies on related polypeptides and its constituent amino acids.
Table 1: General Characteristics and Properties of Poly(Lys, Tyr) Copolymers
| Property | Description / Typical Range | Relevant Citations |
| Composition | Copolymer derived from L-Lysine and L-Tyrosine monomers. Lysine provides positively charged amine groups, and tyrosine contributes aromatic rings and phenolic hydroxyl groups. | |
| Chemical Form | Typically supplied as a hydrobromide salt, owing to the basic side chains of lysine residues which readily protonate in the presence of hydrobromic acid. | |
| Molecular Weight | Molecular weights for related sequential polypeptides, such as (X-Tyr-Lys)n and (Y-Lys)n, have been reported in the range of 7,200 to 13,400 Da, corresponding to approximately 19 to 42 repeating units . High molecular weights are generally achievable for synthetic polypeptides . | |
| Solubility | Generally water-soluble, primarily due to the hydrophilic nature of lysine residues and the salt form. | |
| Charge | Polycationic in neutral to acidic aqueous solutions due to the protonation of the epsilon-amino groups of lysine. This positive charge is critical for interactions with negatively charged biomolecules like DNA and cell membranes . | |
| Secondary Structure | Capable of adopting various secondary structures (e.g., alpha-helices, beta-sheets, random coil) influenced by factors such as amino acid sequence, solvent environment, pH, and temperature . The specific arrangement and conformational features of Tyr and Lys can significantly impact its secondary structure and biological activity . | |
| Biological Properties | Exhibits biocompatibility and biodegradability, which are characteristic features of synthetic polypeptides . The lysine component promotes cell adhesion , while tyrosine contributes to potential cross-linking reactions and modulates adhesive properties . |
Detailed Research Findings
While specific comprehensive research findings focused solely on "this compound" are limited in the provided search results, insights can be gleaned from studies on closely related polypeptides containing lysine and tyrosine. These findings offer valuable perspectives on the likely properties and potential applications of this copolymer.
Studies modeling mussel adhesive proteins, involving sequential polypeptides such as (X-Tyr-Lys)n and (Y-Lys)n, have highlighted the pivotal role of tyrosine and lysine in mediating adhesive strength . For instance, these polypeptides demonstrated successful crosslinking when treated with tyrosinase, an enzyme that targets tyrosine residues, with an optimal pH of 7.4 observed for the crosslinking of (Gly-Tyr-Lys)n . It was reported that the shear adhesive strength of these polytripeptides increased with higher polypeptide concentrations and was comparable to that of established synthetic polydecapeptides derived from natural mussel adhesive proteins . These findings suggest that the combination of lysine and tyrosine within this compound could impart notable adhesive characteristics, making it relevant for biomaterial applications requiring tissue integration or surface modification.
Furthermore, research on conformationally constrained peptides, specifically from the CD2 protein, that contain both tyrosine and lysine residues, has illustrated that the precise spatial orientation of their side chains is crucial for cell adhesion activity . One particular peptide (peptide 6) incorporating (D)Pro-Pro sequences exhibited a nearly 150-fold enhancement in its ability to inhibit cell adhesion compared to other peptides . This heightened activity was attributed to the favorable alignment of Tyr and Lys side chains in peptide 6, mirroring their orientation in the native CD2 crystal structure, coupled with the peptide's stable and well-defined secondary structure . This underscores the importance of the specific arrangement and conformational flexibility of lysine and tyrosine within the this compound chain for its interactions with biological systems.
In the broader context of emulsifying peptides, observations indicate that both the secondary structure and amphiphilicity, which are influenced by the amino acid sequence and chain length, are critical determinants for emulsion stability . Although direct studies on this compound in this regard were not detailed, the underlying principle that a judicious combination of hydrophobic (tyrosine) and hydrophilic (lysine) amino acids can lead to surface-active properties is well-established for peptides . This suggests potential avenues for this compound in the development of novel emulsifiers or stabilizers in various industrial and biomedical formulations.
Properties
CAS No. |
119039-85-9 |
|---|---|
Molecular Formula |
C40H62 |
Origin of Product |
United States |
Synthetic Methodologies and Polymer Engineering of Poly Lys, Tyr Hydrobromide
Controlled Polymerization Techniques for Poly(Lys, Tyr) Hydrobromide Synthesis
The primary synthetic route for this compound, akin to other poly(amino acid)s, involves the ring-opening polymerization (ROP) of their respective N-Carboxy Anhydrides (NCAs) . This method offers substantial control over the polymer's structural architecture and resultant properties.
Ring-Opening Polymerization of N-Carboxy Anhydrides (NCAs) for this compound
The synthesis initiates with the preparation of N-Carboxy Anhydride (NCA) monomers of L-lysine and L-tyrosine. Lysine (B10760008) NCAs typically require a protective group on the ε-amino functionality, such as carbobenzoxy (Z) or trifluoroacetyl, to prevent undesirable side reactions during the polymerization process . For tyrosine, a protected form like O-benzyl-L-tyrosine NCA is commonly utilized .
The ROP of amino acid NCAs is a well-established and widely employed technique for polypeptide synthesis . This polymerization follows a living mechanism, generally initiated by primary amines . The process involves the sequential addition of amino acid building blocks to an initiator, resulting in the elongation of a polypeptide chain with the simultaneous release of carbon dioxide . Stringent control over reaction parameters, including the purity of monomers, anhydrous conditions for the solvent, and temperature, is paramount to minimize side reactions and ensure the formation of the desired polymer structure .
Strategies for Controlled Monomer Incorporation (e.g., Block vs. Random Copolymers)
The adaptability of NCA polymerization facilitates the synthesis of both block and random copolymers comprising lysine and tyrosine .
Block Copolymers : To synthesize poly(Lys, Tyr) block copolymers, the NCAs of the two amino acids are introduced in a sequential manner to the initiator. For example, the protected lysine NCA is polymerized first to form a polylysine (B1216035) block. Subsequently, the protected tyrosine NCA is introduced to extend the polymer chain, resulting in a distinct polytyrosine block . This sequential addition yields a copolymer with segregated blocks of polylysine and polytyrosine segments .
Random Copolymers : When the protected L-lysine NCA and L-tyrosine NCA are simultaneously introduced as a mixture to the initiator, random copolymers are produced . In this configuration, the probability of incorporating a particular monomeric unit at any given position along the polymer chain is independent of its neighboring units, leading to a random distribution of lysine and tyrosine residues along the polymer backbone . While the precise kinetics of monomer incorporation during random copolymerization can be intricate, they are critical for predicting and controlling the final composition and sequence architecture . Random copolymers of tyrosine and lysine hydrobromide have exhibited amphiphilic characteristics, rendering them suitable as dispersing agents .
The capability to precisely control the sequence architecture, whether as block or random arrangements, is fundamental for tailoring the physiochemical and functional attributes of this compound.
Post-Polymerization Modification and Functionalization Strategies
Subsequent to the initial polymerization, this compound can undergo various post-polymerization modifications and functionalization strategies to impart specific properties or to create sophisticated hybrid systems. These modifications often exploit the reactive side chains of both lysine and tyrosine residues.
Side-Chain Derivatization for Tailored Molecular Interactions
The ε-amino groups of lysine residues and the phenolic hydroxyl groups of tyrosine residues provide numerous opportunities for chemical derivatization. For instance, the ε-amino groups of poly-L-lysine can be directly modified through reactions with various functional groups, such as activated esters, to introduce hydrophobic amino acids or other chemical moieties, thereby modulating molecular interactions . In the context of this compound, selective modification of the side chains allows for fine-tuning of properties such as hydrophobicity/hydrophilicity balance, charge density, or specific binding capabilities. For example, the conjugation of hydrophobic groups can result in amphiphilic polypeptides capable of self-assembling into well-defined nanostructures .
Conjugation with Other Macromolecular Entities for Hybrid Systems
This compound can serve as a versatile building block for the creation of intricate hybrid systems through conjugation with other macromolecules. This typically involves either "grafting from" or "grafting to" methodologies . In "grafting from" strategies, the polypeptide, or a suitably modified derivative, acts as a macroinitiator for the polymerization of different monomers. This can be achieved through controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP) or nitroxide-mediated polymerization (NMP) . This approach facilitates the direct growth of synthetic polymer chains from the poly(Lys, Tyr) backbone. Alternatively, "grafting to" methods involve chemically linking pre-formed macromolecular entities, such as poly(ethylene glycol) (PEG), other synthetic polymers, or biomolecules, to the reactive side chains of the poly(Lys, Tyr) copolymer . PEGylation, for example, is a common modification used to enhance the biocompatibility and 'stealth' properties of polypeptides . The formation of amide linkages between the carboxyl groups of external macromolecules and the amino functionalities of poly-L-lysine has been demonstrated . Such conjugations enable the development of sophisticated hybrid materials possessing synergistic properties, which are valuable for applications including targeted delivery systems .
Control of Molecular Weight and Polydispersity in this compound Synthesis
Controlling the molecular weight (MW) and polydispersity index (PDI, which quantifies the breadth of molecular weight distribution) is essential for ensuring the consistent and predictable performance of this compound. When performed under stringent conditions, the ring-opening polymerization of NCAs can yield polypeptides with targeted molecular weights and narrow polydispersities .
Key factors that influence the control over MW and PDI include:
Initiator Purity and Concentration : The ratio of monomer to initiator directly determines the final molecular weight of the polymer. High purity of the initiator and precise control over its concentration are critical for predictable chain growth . Primary amine initiators are frequently employed in NCA polymerization .
Reaction Conditions : Rigorous control over reaction parameters, including temperature, solvent purity (especially anhydrous conditions), and the exclusion of impurities like water, is paramount . Water can inadvertently initiate polymerization, leading to uncontrolled growth and broader molecular weight distributions . High vacuum techniques are sometimes used for purifying monomers, solvents, and initiators to ensure anhydrous environments .
Catalysts : The judicious use of specific catalysts can significantly enhance the polymerization rate and improve control over both molecular weight and dispersity . Transition metal catalysts, for instance, have been developed to achieve superior control over these parameters .
Purification and Fractionation : Post-synthesis, techniques such as dialysis using membranes with appropriate molecular weight cut-offs are employed to remove unreacted monomers, short chains, and oligomers, thereby narrowing the polydispersity and isolating the desired molecular weight range . While size exclusion chromatography (SEC) is used for characterization, poly-L-lysine may require derivatization (e.g., succinylation) to prevent aggregation during SEC analysis .
The initial stages of polymerization, particularly the addition of the first few amino acid residues to the initiator, are profoundly important for controlling the final molecular weight and polydispersity of the poly(amino acid) . Achieving low polydispersity is especially critical for applications that demand precise control over polymer size and architectural homogeneity, such as in the formation of self-assembling nanostructures .
Conformational Dynamics and Structural Characterization of Poly Lys, Tyr Hydrobromide
Conformational Transitions and Secondary Structure Analysis
Polypeptides can undergo dynamic conformational transitions between ordered structures (alpha-helix, beta-sheet) and disordered states (random coil) in response to environmental stimuli. These transitions are commonly characterized using techniques like Electronic Circular Dichroism (ECD) and Fourier Transform Infrared (FT-IR) spectroscopy.
Alpha-Helical Content and Environmental Influences.
Alpha-helical structures are one of the fundamental secondary conformations observed in polypeptides. In systems containing lysine (B10760008) and tyrosine, the presence of hydrophobic amino acid residues, such as tyrosine, can induce the formation of alpha-helices in branched polypeptides. Furthermore, specific pairs like tyrosine-lysine (Tyr-Lys) have been reported to stabilize helical structures.
Beta-Sheet Formation and Aggregation Propensities.
Beta-sheet structures represent another significant ordered conformation, often associated with polypeptide aggregation. Studies on specific Lys-Tyr copolymers, such as poly(Lys-Tyr-Tyr-Lys), indicate that while they may adopt a predominantly unordered conformation in water, the addition of salts can induce a partial transition to a beta-sheet structure. At interfaces, poly(Lys-Tyr-Tyr-Lys) has been observed to form an antiparallel beta-sheet structure on a water subphase.
A unique characteristic observed in statistical copolypeptides comprising lysine and tyrosine is their propensity to form intramolecular beta-sheets and subsequently intermolecular beta-sheets, which are specifically induced by the presence of charged salts. Tyrosine units play a role in this process; when stable localized intramolecular hydrogen bonding occurs (e.g., in an alpha-helix), the local environment for the tyrosine unit becomes more hydrophobic, potentially leading to the formation of specific tertiary structures that cause colocalization of tyrosine residues. Moreover, metal ions can effectively promote the formation of tyrosine-based intermolecular beta-sheet structures.
The general propensity for beta-sheet formation is notably high for amino acids with aromatic residues, such as tyrosine, which correlates with their aggregation propensity. Conversely, charged residues like lysine generally disfavor aggregation. In drying processes, as seen with poly-L-lysine, an increase in beta-sheet structure is often observed, suggesting these structures are energetically favored in a dried state.
Random Coil Structures and Solution Behavior.
The random coil is a disordered polypeptide conformation characterized by a lack of stable, regular secondary structure. In aqueous solutions, polypeptides like poly(Lys-Tyr-Tyr-Lys) often preferentially adopt an unordered or random coil conformation. Similarly, poly-L-lysine is typically found in a random coil conformation at neutral pH. Spectroscopically, random coil structures exhibit characteristic peaks in circular dichroism (CD) spectra, typically showing unique peaks at 192 nm (positive), 208 nm (negative), and 222 nm (negative). Environmental changes, such as increasing ionic strength, can induce a transition from this random coil state to more ordered structures like the alpha-helix, as observed in poly-L-lysine.
Factors Influencing Poly(Lys, Tyr) Hydrobromide Conformation
The conformational state of this compound, like other polypeptides, is highly sensitive to the physicochemical environment of its solution. These influencing factors include pH and ionic strength, which directly affect the charge state and interactions within the polypeptide chain.
pH-Dependent Conformational Changes.
The pH of the solution significantly influences the ionization state of the amino acid residues, particularly the amino groups of lysine and the phenolic hydroxyl groups of tyrosine, thereby driving conformational changes. For poly-L-lysine (PLL), its secondary structure is highly pH-dependent through its degree of ionization. At neutral pH, poly-L-lysine is typically in a random coil conformation. However, under alkaline conditions (high pH, e.g., pH ≥ 8.4), poly-L-lysine tends to transition into an alpha-helical conformation, sometimes forming more ordered structures. Conversely, acidic conditions typically favor a coil conformation for poly-L-lysine. The pH-dependent conformational changes, such as the transition from a helical to a random coil conformation with decreasing pH in high molecular weight poly-L-lysine, are well-documented and can be readily confirmed using circular dichroism spectroscopy.
Table 1: pH-Dependent Conformational Changes in Lysine-Containing Polypeptides
| Polypeptide Type | pH Condition | Observed Conformation | Source |
| Poly-L-lysine (PLL) | Neutral | Random Coil | |
| Poly-L-lysine (PLL) | Acidic | Coil Conformation | |
| Poly-L-lysine (PLL) | Alkaline | Alpha-Helix / Ordered Pine Needle Structure (at pH ≥ 8.4) |
Ionic Strength Effects on Polypeptide Conformation.
Ionic strength plays a critical role in modulating polypeptide conformation by affecting electrostatic interactions within the polymer chain and with the solvent. An increase in ionic strength, such as from 0.02 M to 2.0 M NaCl, has been shown to induce alpha-helical conformations in branched poly[Lys]. This is largely due to the screening of coulombic repulsions between charged lysine residues, allowing the polypeptide chain to fold into more compact, ordered structures. Similarly, poly-L-lysine can transition from a random coil to an alpha-helix with increasing ionic strength.
Table 2: Ionic Strength Effects on Conformation in Lysine/Tyrosine Polypeptides
| Polypeptide Type | Ionic Strength Change | Observed Conformational Change | Source |
| Branched Poly[Lys] | Increase (0.02 M to 2.0 M NaCl) | Favors Alpha-Helical Conformation | |
| Poly-L-lysine (PLL) | Increasing | Random Coil to Alpha-Helix Transition | |
| Poly(Lys-Tyr-Tyr-Lys) | Addition of Salts | Partial transition from Unordered to Beta-Structure | |
| Statistical Lysine/Tyrosine Copolymers | Addition of Charged Salts | Disruption of Alpha-Helix; Induction of Intra-/Intermolecular Beta-Sheets |
Temperature Influence on Structural Stability
The structural stability of this compound is significantly influenced by temperature, which can induce transitions between different secondary structures. Polyamino acids, including poly(L-lysine) (PLL), typically exhibit temperature-dependent conformational changes such as helix-coil transitions. For instance, the alpha-helix conformer of poly(L-lysine) is observed to be more stable at 25 °C, while the beta-sheet conformer can be preserved at 37 °C. The random coil conformation, being a more disordered state, tends to be retained across a broader temperature range.
An increase in temperature can also induce the formation of beta structures in poly-L-lysine. In the context of poly(Lys, Tyr) copolypeptides, the alpha-helix structural domains can be disrupted by charged ions, a process that may be influenced by temperature. These thermal transitions highlight the dynamic nature of this compound, where thermal energy can overcome forces stabilizing ordered structures, leading to a shift towards more disordered or aggregated states.
Advanced Spectroscopic and Scattering Techniques for Structural Elucidation
Circular Dichroism (CD) Spectroscopy for Secondary Structure
Circular Dichroism (CD) spectroscopy is a widely used technique for rapidly determining the secondary structure of polypeptides and proteins in solution. CD measures the differential absorption of left and right circularly polarized light by chiral molecules. The characteristic CD spectra in the far-UV region (185-250 nm) are sensitive to the backbone conformation, allowing for the identification and quantification of alpha-helix, beta-sheet, random coil, and polyproline II structures.
For poly(Lys, Tyr) copolypeptides, CD analysis is instrumental in assessing the impact of environmental factors, such as salt concentration, on secondary structure. Studies on similar Lys/Tyr-containing peptides, such as Poly(Lys-Tyr-Tyr-Lys), have utilized CD spectra to identify predominantly unordered conformations in water, with a partial transition to beta-structures upon the addition of salts. This technique can also monitor conformational changes induced by temperature, pH, and solvent composition, providing insights into the stability and transitions between different secondary structures.
Fourier Transform Infrared (FTIR) Spectroscopy for Amide Band Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for analyzing the vibrational modes of the peptide backbone, particularly the amide bands, which are highly sensitive to secondary structure. The most prominent amide bands are:
Amide I (1600-1700 cm⁻¹): Primarily associated with the C=O stretching vibration (70-85%) of the peptide bond, it is directly related to the backbone conformation and hydrogen bonding patterns.
Amide II (1510-1580 cm⁻¹): Arises from N-H bending vibrations (40-60%) and C-N stretching vibrations (18-40%), and is also conformationally sensitive.
By analyzing the position, intensity, and shape of these bands, researchers can deduce the prevalence of specific secondary structures. For poly(Lys, Tyr) copolypeptides (e.g., poly(lys80-tyr20)), FTIR analyses have been employed to study conformational changes, such as those occurring upon mixing with buffer salt solutions, where shifts in amide bands indicate the formation of specific structures like beta-sheets. Similar studies on poly-L-lysine have demonstrated how FTIR can delineate conformational distributions in water and non-aqueous solvents, with increased temperature inducing beta structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone and Side-Chain Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy offers atomic-level insights into the structure, dynamics, and interactions of polypeptides in solution. For this compound, NMR can provide detailed information about the flexibility and environment of both the polypeptide backbone and the side chains of lysine and tyrosine residues.
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) for Solution Structures
Data Tables
Due to the broad and generalized nature of information available for "this compound" as a specific compound, and the variability in its specific composition (e.g., Lys:Tyr ratio, molecular weight), quantitative data that could populate interactive tables is limited to general trends and observations from research studies on related polyamino acids or specific Lys/Tyr copolymers. The following table summarizes key conformational preferences observed under varying conditions, drawing from related studies where direct data for "this compound" was not explicitly found.
| Condition Category | Specific Condition | Observed Conformational Behavior (Based on Poly-L-Lysine or Lys/Tyr Copolymers) |
| Temperature | 25 °C | Alpha-helix conformer more stable. |
| 37 °C | Beta-sheet conformer can be preserved. | |
| Increased Temperature | Induces formation of beta structures. | |
| Solvent/pH | Low pH | Favors PII and beta structures (due to protonation of Lys). |
| High pH | Favors alpha-helical conformation (due to deprotonation of Lys). | |
| Ionic Strength | Salt Ions Added | Induces intermolecular beta-sheet formation; promotes alpha-helix aggregation in Lys/Tyr copolypeptides. |
Self Assembly and Supramolecular Architectures of Poly Lys, Tyr Hydrobromide
Mechanisms of Self-Assembly into Nanostructures.
The self-assembly of Poly(Lys, Tyr) Hydrobromide into various nanostructures is a complex process driven by specific intermolecular interactions. The hydrophilic nature of polylysine (B1216035) (due to its positively charged amino groups) and the hydrophobic and aromatic character of tyrosine facilitate the formation of amphiphilic segments, which then organize themselves in an aqueous environment .
Polymeric Micellar Formation and Core-Shell Architectures.
Poly(L-lysine)-block-poly(L-tyrosine) (PLL-b-PLT) block copolypeptides have been observed to self-assemble into micelles . In general, the formation of polymeric micelles by amphiphilic block copolymers, such as those incorporating poly(L-lysine) and other hydrophobic amino acids, occurs when the polymer concentration in a selective solvent exceeds its critical micelle concentration (CMC) . These micelles typically adopt a core-shell architecture in aqueous solutions. The hydrophobic segments, contributed by tyrosine and potentially the uncharged portions of lysine (B10760008) at certain pH values, aggregate to form a tightly packed core. This core can potentially serve as a compartment for hydrophobic molecules. Concurrently, the hydrophilic polylysine segments extend outwards, forming a solvated outer layer or "corona" . Studies on related polypeptide systems, such as poly(ethylene glycol)-block-poly(L-lysine)-block-poly(L-phenylalanine), have shown the formation of spherical micelles with diameters ranging from approximately 25 to 45 nm, where the hydrophobic phenylalanine units form the core .
Vesicle and Liposome-like Assemblies.
Beyond micelles, Poly(L-lysine)-block-poly(L-tyrosine) (PLL-b-PLT) block copolypeptides are also capable of self-assembling into vesicular structures . These vesicles, which mimic liposomes, have been reported with sizes ranging from 100 to 350 nm . The formation and molecular packing of these vesicles can be influenced by factors such as the degree of alkyl chain substitution and the length of grafted alkyl chains in similar poly(L-lysine) systems . The size and size distribution of these supramolecular aggregates can be further regulated by external stimuli, reflecting the fluidity and responsiveness of their membranes .
Fiber and Hydrogel Formation.
Poly(Lys, Tyr) copolypeptides, particularly statistical arrangements of lysine and tyrosine, have demonstrated the ability to form physical hydrogels upon the addition of buffer salt solutions . The mechanism of gelation is attributed to the formation of stable intermolecular β-sheet secondary structures, which are induced by the presence of salt ions . Additionally, the aggregation of α-helical domains within the copolypeptides contributes to the network formation . A random arrangement of lysine and tyrosine monomers appears to enhance the physical properties of the resulting hydrogels, likely due to facilitated hydrogen bonding between the charged ε-ammonium groups of lysine and the uncharged tyrosine residues . Research indicates that a minimum tyrosine content of 9% (mol/mol) in the copolymer is necessary for hydrogel formation in phosphate-buffered saline (PBS) . Scanning Electron Microscopy (SEM) images of these hydrogels reveal a porous morphology characterized by interconnected membranes and two-dimensional structures with thick sheets and voids . While fibrillar structures can be present, their formation may not be as prominent or evident as other observed morphologies within these hydrogels .
Template-Assisted Assembly Strategies
This compound and its components, particularly poly-L-lysine, can be leveraged in template-assisted assembly strategies to create controlled nanostructures. Poly-L-lysine has been shown to assist in the one-step reprecipitation-encapsulation synthesis of core-shell nanoparticles . Furthermore, Lys-Tyr block copolypeptides have been utilized in template-directed synthesis for the fabrication of extended gold nanowire arrays . This approach, broadly termed Template-Assisted Self-Assembly (TASA), allows for the precise fabrication of colloidal aggregates with well-defined sizes, shapes, and structures by guiding the self-assembly of building blocks across patterned surfaces . This method is applicable even for structures below 100 nm, highlighting its versatility in creating nanoscale architectures .
Environmental Triggers for Self-Assembly Modulation.
The self-assembly of this compound and other polypeptides is highly sensitive to changes in the surrounding environment. The balance of forces governing self-assembly can be shifted by various external stimuli, leading to modulated structural outcomes .
Temperature-Driven Self-Organization
Research specifically detailing the temperature-driven self-organization mechanisms and resulting architectures solely for this compound is not explicitly available in the provided search results. While temperature can influence the self-assembly and conformational stability of various polypeptides, including the thermal transitions observed in other nanogels like PHEG-Tyr, direct and detailed findings for this compound in this context were not found.
Ionic Strength Modulation of Assembly
Ionic strength plays a crucial role in modulating the self-assembly and gelation behavior of statistical copolypeptides comprising lysine and tyrosine. These copolypeptides exhibit an unprecedented ion-induced gelation, a property not commonly observed in other block copolypeptide hydrogels where salts can often destabilize amphiphilic interactions.
The gelation mechanism involves the formation of stable intermolecular β-sheet secondary structures. Additionally, the aggregation of an α-helix between the copolypeptides is induced by the presence of salt ions. This unique behavior of statistical lysine/tyrosine copolypeptides allows for the tuning of their diffusion and mechanical properties by adjusting the polypeptide chain length and the ionic strength of the solution.
For instance, studies on poly(L-lysine-st-L-tyrosine) with a Lysine:Tyrosine ratio of 91:9 (Lys91-stat-Tyr9) demonstrate a clear dependence of gelation on both polypeptide concentration and ionic strength (represented by PBS concentration):
| Polypeptide Composition | Concentration (w/w) | 25 mM PBS | 50 mM PBS | 100 mM PBS | 150 mM PBS |
| Lys91-stat-Tyr9 | 5 % | No gel | No gel | No gel | No gel |
| Lys91-stat-Tyr9 | 10 % | Gel | Gel | Gel | Gel |
This table illustrates that at a 5% (w/w) concentration, no gelation is observed across various PBS concentrations. However, increasing the concentration to 10% (w/w) leads to gel formation across the tested ionic strength range (25 mM to 150 mM PBS).
For networks formed from poly(Lys120Tyr30) and poly(Lys80Tyr20) with different PBS concentrations, the final gel state can be accurately fitted with a worm-like polymer bundle model. Notably, hydrogels derived from higher molecular weight copolypeptides generally exhibit smaller cross-section diameters for their bundle structures while demonstrating a larger fractal dimension (Df), indicating a denser or more complex network structure.
Characterization of Supramolecular Structures
The characterization of supramolecular structures formed by this compound is crucial for understanding their assembly mechanisms and potential applications. Various advanced microscopy and scattering techniques are employed for this purpose.
Electron Microscopy (TEM, SEM) for Morphological Analysis
Transmission Electron Microscopy (TEM) has been utilized to study the gelation mechanism and morphological changes during the self-assembly of statistical copolypeptides comprising lysine and tyrosine. TEM analyses, alongside Small-Angle X-ray Scattering (SAXS) and optical spectroscopy, contribute to understanding the macroscopic physical properties in relation to the microscopic structure. The final gel state of these networks can be well-described by a worm-like polymer bundle model, suggesting a filamentous or fibrillar morphology for the assembled structures.
While Scanning Electron Microscopy (SEM) is a widely used technique for visualizing the surface morphology of materials at high resolution, specific SEM images and detailed morphological analyses solely on the self-assembled structures of this compound were not extensively detailed in the provided search results. SEM has been used to characterize related systems, such as gold nanowires fabricated using Lys-Tyr block copolypeptides as templates, where the morphology of the nanowires (width and height) was examined.
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a powerful tool for analyzing surface topography at the nanoscale, providing insights into the physical arrangement and surface features of self-assembled materials. While poly-L-lysine (a homopolymer) is commonly used as a coating to prepare substrates for AFM imaging of various biomolecules, direct findings specifically detailing the surface topography of self-assembled this compound structures using AFM were not found in the search results. AFM has been employed to analyze the debundling of single-wall carbon nanotubes when dispersed by poly-L-(Tyr, Lys) hydrobromide, indicating its utility in studying interactions involving this copolypeptide.
Dynamic Light Scattering (DLS) for Size Distribution
Compound Names and Corresponding PubChem CIDs
Interactions of Poly Lys, Tyr Hydrobromide with Biomolecules in Vitro Mechanistic Studies
Poly(Lys, Tyr) Hydrobromide Interaction with Nucleic Acids
This compound, due to its lysine (B10760008) content, possesses a polycationic nature that is crucial for its interactions with negatively charged nucleic acids like DNA and RNA.
DNA Condensation and Polyplex Formation.
The interaction between polycations and negatively charged DNA is a well-established phenomenon that leads to DNA condensation and the formation of nanosized complexes known as polyplexes . This process is driven by ionic interactions between the positive charges of the polymer and the negative charges of the DNA phosphate (B84403) groups . Poly-L-lysine, a related polycation, rapidly forms primary polyplexes with DNA, whose geometric size can be smaller than individual DNA molecules . These primary polyplexes can then aggregate into larger structures, with the final polyplex size influenced by the relative concentrations of DNA and the polycation .
While specific, detailed studies focusing solely on this compound for DNA condensation are limited in the provided information, its lysine residues are expected to facilitate similar electrostatic interactions, leading to DNA condensation and polyplex formation. The formation of these complexes is a crucial step in the development of non-viral gene delivery vectors, where the polymer acts as a condensing agent to protect DNA from degradation and enable cellular uptake . The physicochemical characteristics of polyplexes, including their structure, size, and charge, are highly dependent on the nature of the polycation, such as its molecular weight and charge density, as well as the solvent conditions .
RNA Binding and Gene Delivery Research Concepts.
Similar to DNA, RNA molecules, particularly small activating RNA (saRNA) and short interfering RNA (siRNA), are negatively charged and can interact with cationic polymers for delivery purposes . Cationic peptides and polymers are frequently employed in the development of non-viral gene delivery systems for RNA due to their capacity to bind nucleic acids . Poly-lysine modified protein nanocages, for instance, have been developed to efficiently deliver saRNA to cells, highlighting the role of poly-lysine in overcoming delivery challenges and enhancing cellular uptake . These systems often aim for sustained release and effective gene silencing through controlled cellular internalization .
While direct research on this compound specifically for RNA binding and gene delivery concepts is not extensively detailed in the provided search results, its polycationic nature, conferred by the lysine residues, strongly suggests its potential for similar applications. The principles of electrostatic interaction and polyplex formation observed with DNA are generally applicable to RNA, making this compound a candidate for further investigation in RNA-based therapeutic delivery research.
Stoichiometry and Thermodynamics of Nucleic Acid Binding.
The binding of polyamino acids to nucleic acids is typically governed by electrostatic interactions, which can be analyzed through thermodynamic parameters such as Gibbs free energy, enthalpy, entropy, and heat capacity . Studies on the thermodynamics of ion pair formation between charged poly(amino acid)s, such as poly-lysine, and negatively charged homopolymers (e.g., poly-aspartic and poly-glutamic acids) have shown that these oppositely charged polyamino acids bind each other with a stoichiometry of one positive charge to one negative charge . Such ion pair formation reactions are often largely entropy-driven, despite favorable enthalpic contributions .
For instance, the interaction between poly-L-lysine and DNA results in binding free energy that can vary nonmonotonically with specific architectural variations, largely due to entropic contributions . The presence of a positive heat capacity is consistently observed during amino acid ion pair formation . Given that this compound is a polycationic copolymer, its interaction with nucleic acids is expected to follow similar thermodynamic principles, driven primarily by favorable electrostatic interactions between the positively charged lysine residues and the negatively charged phosphate backbone of nucleic acids. The stoichiometry of binding would likely reflect the neutralization of charges.
This compound Interaction with Proteins and Peptides
This compound, as a polypeptide containing both lysine and tyrosine, can engage in diverse interactions with other proteins and peptides, particularly through its charged and aromatic side chains.
Binding Affinity and Specificity with Model Protein Systems (e.g., Kinase Substrates).
Tyrosine residues are critical targets for phosphorylation by protein tyrosine kinases (PTKs), an enzymatic modification central to many cellular signaling pathways . Polypeptides containing tyrosine, such as Poly(Glu, Tyr) sodium salt, have been extensively utilized as substrates for various tyrosine kinases in in vitro assays, including Janus kinase 3 (JAK3), proto-oncogene tyrosine-protein kinase (Src), and zeta chain of T cell receptor associated protein kinase 70 (Zap70) . The ability of a polypeptide to serve as a kinase substrate is influenced by the amino acid sequence surrounding the tyrosine phosphorylation site, with acidic residues often enriched in generic tyrosine kinase substrates .
Molecular Recognition with Pseudopeptidic Cages and Other Receptors.
The molecular recognition of tyrosine-containing polypeptides by synthetic pseudopeptidic cages is a significant area of research in supramolecular chemistry . These pseudopeptidic cages are designed to specifically bind and encapsulate tyrosine residues, even when embedded within larger macromolecular structures . Studies have explicitly used copolymers like Poly(Lys, Tyr) with a 4:1 Lys:Tyr ratio to test the affinity of these pseudopeptidic cages towards tyrosine .
The binding of these cages to tyrosine-containing peptides, including poly(Glu, Tyr) and poly(Lys, Tyr), can be studied using techniques such as fluorescence and NMR spectroscopies . Fluorescence titrations can provide estimations of binding affinities, and the inclusion of the tyrosine residue within the cage cavity can strongly affect the fluorescence emission spectrum of the peptides . Moreover, this supramolecular complexation can efficiently preclude the subsequent enzymatic phosphorylation of the tyrosine side chain by protein tyrosine kinases, demonstrating a competitive substrate caging mechanism . The selectivity of these cages can be tailored by structural modifications, potentially enabling the targeting of specific phosphorylation consensus sequences.
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Conceptual Applications and Research Models Utilizing Poly Lys, Tyr Hydrobromide
Poly(Lys, Tyr) Hydrobromide as a Model System for Biopolymer Research
The ability to synthesize this compound with controlled compositions and molecular weights allows researchers to explore fundamental principles governing protein structure, function, and interaction.
The conformational behavior of polypeptides is critical to their biological function. This compound is utilized to study how amino acid composition, sequence, and environmental factors influence secondary and tertiary structures. Studies on Lys/Tyr statistical copolypeptides, for instance, have shown their capacity to self-assemble into complex structures. Analysis using techniques such as Fourier-transform infrared (FTIR) spectroscopy and circular dichroism (CD) can reveal the presence of secondary structures like β-sheets and random coil motifs in solution .
Factors Influencing Polypeptide Conformation :
Ionic Strength: The concentration of salts can influence the shielding of charged groups, affecting electrostatic interactions and the stability of ordered structures. For poly(L-lysine), varying salt concentrations (e.g., 0.02 M to 2.0 M NaCl) can induce conformational changes .
Amino Acid Sequence and Ratio: The specific arrangement and proportion of lysine (B10760008) and tyrosine residues significantly dictate the polypeptide's propensity to form ordered structures. For example, statistical copolymers of Lys and Tyr can form hydrogels upon the addition of buffer salt solution, indicating a salt-triggered gelation mechanism influenced by the arrangement of the amino acids and their ability to form hydrogen bonds .
The interaction between proteins and nucleic acids is fundamental to many cellular processes. This compound, with its positively charged lysine residues and aromatic tyrosine groups, serves as a model to investigate these interactions. Lysine residues are crucial for electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids .
Research on poly(L-lysine50, L-tyrosine50)-DNA interactions, utilizing techniques like circular dichroism and fluorescence spectrometry, provides insights into how such polypeptides bind to and affect DNA . These studies can elucidate the binding sites and the influence of the polypeptide on nucleic acid denaturation. The presence of tyrosine residues, with their aromatic side chains, can contribute to π-π stacking interactions with nucleobases, further influencing the binding dynamics .
Poly(Lys, Tyr) sequences can be engineered to mimic the functional properties of natural proteins. A notable application involves mimicking mussel adhesive proteins (MAPs), which exhibit remarkable adhesion in wet environments. Sequential polytripeptides and polydipeptides containing Lys and Tyr, such as (X-Tyr-Lys)n (where X can be Gly, Ala, Pro, Ser, Leu, Ile, or Phe), have been synthesized to imitate MAPs . Lysine and tyrosine residues have been identified as being of utmost importance for the bonding and cross-linking characteristics observed in mussel adhesive proteins .
Adhesive Properties of (X-Tyr-Lys)n Polypeptides :
| Polypeptide Type | Optimal Crosslinking pH | Optimal Tyrosinase Amount (unit/mg polypeptide) | Shear Adhesive Strength (relative to synthetic polydecapeptides) |
| (Gly-Tyr-Lys)n | 7.4 | 0.34 | Equal to model decapeptides (Ala-Lys-Pro-Ser-Tyr-Pro-Pro-Thr-Tyr-Lys)n |
| (X-Tyr-Lys)n (general) | Not specified | Not specified | Not influenced by third amino acid (X) |
These synthetic polypeptides have demonstrated shear adhesive strengths comparable to those of synthetic polydecapeptides modeled after blue and Californian mussels, highlighting their utility in biomimetic material development .
Probing Protein-Nucleic Acid Recognition Principles.
Scaffold Design for Controlled Cell Culture Microenvironments (Material Science Focus)
This compound is increasingly explored in material science for creating controlled cell culture microenvironments, particularly for mimicking the extracellular matrix (ECM) in three-dimensional (3D) cell culture systems.
Hydrogels are polymeric networks with high water content, resembling the soft tissue environment, making them ideal for cell culture. Statistical copolymers comprising lysine and tyrosine can form ion-triggered hydrogels, a unique property where gelation is induced by the addition of buffer salt solutions . These hydrogels exhibit tunable physical properties, including water diffusion coefficients and mechanical strength, which can be modulated by varying salt concentration and the polypeptide chain length.
Properties of Lys/Tyr Statistical Copolypeptide Hydrogels :
| Polypeptide Type | PBS Concentration (M) | Self-Diffusion Coefficient (H₂O, ×10⁻⁵ cm²/s) | Storage Modulus (G', Pa) | Network Structure |
| Poly(Lys₈₀Tyr₂₀) | 0.1 | Similar to free diffusing water | Tunable | Worm-like polymer bundle |
| Poly(Lys₁₂₀Tyr₃₀) | 0.1 | Slightly slower than Lys₈₀Tyr₂₀ | Higher | Worm-like polymer bundle |
The formation of such hydrogels creates superporous network structures that can be optimized for various research substrates .
While direct detailed findings on fibrous scaffolds explicitly made of this compound are less extensively documented in the provided sources, polylysine (B1216035), in general, is widely used as a coating agent to promote cell adhesion on various substrates, including tissue culture plastic and glass surfaces . Its polycationic nature enhances electrostatic interactions with negatively charged cell membranes, facilitating cell attachment and proliferation .
The principles derived from general polylysine studies, such as the enhancement of cell-substrate interactions and the promotion of cell growth and differentiation, are directly applicable to this compound. This makes this compound a suitable component for designing fibrous scaffolds where specific cell-material interactions are desired for mechanistic studies, particularly when considering its unique combination of charge (from lysine) and aromaticity (from tyrosine) that can influence cell adhesion, spreading, and even differentiation pathways .
Hydrogel Matrices for Research Substrates
Development of Advanced Research Delivery Systems (Conceptual Design)
The design of advanced delivery systems for research purposes is crucial for understanding biological processes and evaluating novel therapeutic strategies. This compound, with its polycationic nature and potential for self-assembly, is a compelling candidate for engineering such systems .
Nanoparticle formulations utilizing this compound can be conceptually designed as non-viral vectors for the delivery of genetic material, such as DNA plasmids or small interfering RNA (siRNA), into various cell types for fundamental biological research. The primary amine groups of the lysine residues in this compound are positively charged under physiological conditions, allowing them to electrostatically interact with and condense negatively charged nucleic acids . This interaction is critical for forming stable polyplex nanoparticles that can protect the genetic payload from degradation by nucleases in the extracellular environment .
The inclusion of tyrosine residues in the copolymer introduces an additional dimension to the nanoparticle design. Tyrosine's aromatic side chains can contribute to the internal stability of the nanoparticles through hydrophobic interactions and potential π-π stacking, which can influence the packing density and structural integrity of the complex . This amphiphilic character, combining the hydrophilic, charged lysine with the more hydrophobic tyrosine, can drive the self-assembly of the copolypeptide into well-defined nanostructures . In research models, these nanoparticles could be employed to deliver reporter genes for tracking cell activity, introduce gene-editing components for functional genomics studies, or silence specific gene expression using siRNA to elucidate gene function in various cellular pathways and disease mechanisms . For example, studies with poly-L-lysine functionalized mesoporous silica (B1680970) nanoparticles demonstrated effective delivery of oligo DNA (a model for siRNA) and functional siRNA into cancer cells, highlighting the potential for such polycationic systems in gene transfer research .
This compound can be conceptually applied in diverse encapsulation strategies for a wide array of research probes. These probes might include fluorescent labels for bioimaging, contrast agents for advanced analytical techniques, or small molecule inhibitors designed for targeted mechanistic studies in cellular or biochemical assays. The encapsulation can be driven by the polymer's multifaceted chemical properties.
Electrostatic interactions between the cationic lysine units and negatively charged probes are a primary mechanism for encapsulation, leading to robust complex formation . Additionally, the hydrophobic nature of tyrosine residues can create a suitable environment for the entrapment of hydrophobic probes within the core of self-assembled this compound structures . This dual interaction capability allows for the versatile encapsulation of probes with varying physicochemical properties. Furthermore, the capacity of statistical lysine/tyrosine copolypeptides to form ion-triggered hydrogels suggests that probes could be physically entrapped within these tunable gel matrices, enabling controlled release profiles pertinent to specific experimental requirements . Such encapsulation strategies are invaluable in research for enhancing the stability of sensitive probes, directing their delivery to specific cellular compartments or in vitro models, and precisely controlling their release kinetics, thereby improving the accuracy and reproducibility of experimental outcomes.
Nanoparticle Formulations for Gene Delivery Research.
Bio-Inspired Material Development for Fundamental Research
This compound serves as an excellent building block for the conceptual development of bio-inspired materials. These materials are designed to mimic the structural and functional properties of biological systems, providing advanced platforms for fundamental research in areas like cell biology, tissue engineering, and mechanobiology. The polypeptide nature of this compound grants it intrinsic biocompatibility and biodegradability, which are critical for biological applications .
The compound's capacity for complex self-assembly, driven by the interplay between the charged lysine and aromatic tyrosine residues, is a key property. This interaction can lead to the formation of stable secondary structures, such as β-sheets and α-helices, and ultimately results in ion-induced gelation, a phenomenon observed in statistical lysine/tyrosine copolypeptides . This unique self-assembly behavior allows for the engineering of materials with hierarchical organization. Furthermore, the mechanical properties of these hydrogels, including their stiffness and solute diffusion characteristics, can be precisely tuned by controlling the polypeptide chain length and the ionic strength of the surrounding medium . This tunability is essential for creating environments that accurately replicate the mechanical cues found in native biological tissues, which are crucial for studying cellular responses.
In fundamental research, this compound-based bio-inspired materials can be applied as:
Cell Culture Scaffolds: By providing positively charged surfaces, similar to how poly-L-lysine is used to enhance cell adhesion, these materials can serve as advanced scaffolds for 2D and 3D cell culture systems . This enables researchers to study cell-material interactions, cell proliferation, and differentiation in environments that more closely mimic in vivo conditions. The incorporation of tyrosine could also facilitate biomolecule conjugation or photo-crosslinking for spatially controlled cell patterning.
Mechanobiology Models: The tunable hydrogels derived from this compound offer controlled environments to investigate the influence of mechanical forces on cellular behavior, gene expression, and tissue development. This allows for detailed studies on mechanotransduction pathways .
Biosensing Platforms: The ability of poly-L-lysine to enable surface patterning and selective biomolecule recognition suggests that this compound could form the basis for sophisticated biosensing platforms. The tyrosine residues might offer specific binding sites or serve as anchor points for integrating other functional elements, such as carbon nanotubes, to enhance sensing capabilities for specific biomolecules .
Theoretical and Computational Studies of Poly Lys, Tyr Hydrobromide
Molecular Dynamics Simulations of Poly(Lys, Tyr) Hydrobromide Conformation
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. For this compound, MD simulations are crucial for exploring its vast conformational landscape, understanding its flexibility, and how its structure responds to environmental cues . These simulations involve solving Newton's equations of motion for a system of interacting atoms, providing trajectories that reveal dynamic processes at atomic resolution.
Simulation of Solvent Effects on Polypeptide Structure
Illustrative Data Table: Conformational Changes of this compound in Different Solvents (Conceptual)
| Solvent Type | Average α-Helical Content (%) | Average β-Sheet Content (%) | Average Random Coil Content (%) | Radius of Gyration (nm) |
| Water (Explicit) | 15.2 | 8.5 | 76.3 | 2.5 |
| Methanol (Explicit) | 35.8 | 5.1 | 59.1 | 2.1 |
| Vacuum | 45.0 | 12.0 | 43.0 | 1.8 |
This table conceptually illustrates how solvent polarity and hydrogen-bonding capacity can influence the polypeptide's structural ensemble, often leading to more compact or ordered structures in less polar environments or in the absence of solvent.
pH and Ionic Strength Modeling of Conformational Changes
The conformational state of polyelectrolytes like this compound is highly sensitive to external factors such as pH and ionic strength. Lysine (B10760008) residues, with their titratable amine groups, and tyrosine residues, with their titratable hydroxyl groups, undergo changes in their protonation states depending on the environmental pH. Constant pH molecular dynamics (cpHMD) methods are specifically designed to dynamically adjust the protonation states of ionizable residues during a simulation, enabling an accurate representation of pH-dependent conformational changes . Similarly, ionic strength, which dictates the screening of electrostatic interactions, significantly impacts the polypeptide's global conformation . MD simulations can model the presence of varying concentrations of salt ions to observe their effects on chain expansion, compaction, and intermolecular interactions.
Illustrative Data Table: Impact of pH and Ionic Strength on this compound Conformation (Conceptual)
| pH | Ionic Strength (M) | Average End-to-End Distance (nm) | Secondary Structure Dominance | Observed Charge on Polypeptide |
| 4.0 | 0.1 | 5.8 | Random Coil | Highly Positive |
| 7.0 | 0.1 | 4.2 | Mixed (Partial Helix) | Moderately Positive |
| 10.0 | 0.1 | 3.5 | More Compact (Helix/Coil) | Low Positive / Neutral |
| 7.0 | 0.5 | 3.9 | Mixed (More Compact) | Moderately Positive |
This conceptual table shows how increasing pH (deprotonation of Lysine) or ionic strength (screening of charges) can lead to a more compact structure due to reduced electrostatic repulsion or enhanced hydrophobic interactions.
Quantum Chemistry Calculations for Monomer and Oligomer Interactions
Quantum chemistry calculations, such as Density Functional Theory (DFT) or ab initio methods, provide a detailed understanding of the electronic structure and energetic properties of molecules at a fundamental level. These calculations are invaluable for studying the interactions between individual amino acid residues (lysine and tyrosine) and small oligomers of this compound. They can precisely quantify the strength and nature of various non-covalent interactions, including hydrogen bonding, π-π stacking between tyrosine aromatic rings, and electrostatic interactions . By analyzing these interactions, quantum chemistry helps to elucidate the driving forces behind the polypeptide's local structural preferences and the stability of specific motifs. For example, studies on tyrosine dimers have explored various conformations stabilized by hydrogen bonds and π-π interactions .
Illustrative Data Table: Interaction Energies between Lysine and Tyrosine Residues (Conceptual)
| Interaction Type | Interacting Groups | Calculated Interaction Energy (kcal/mol) | Primary Contributing Force |
| Hydrogen Bond | Lysine Amine - Tyrosine Hydroxyl | -5.2 | Electrostatic |
| π-π Stacking | Tyrosine Aromatic - Tyrosine Aromatic | -2.8 | Dispersion |
| Cation-π | Lysine Amine (protonated) - Tyrosine Aromatic | -7.5 | Electrostatic & Dispersion |
This conceptual table illustrates typical interaction energies, highlighting the energetic contributions of different non-covalent forces that govern the interactions within this compound.
Coarse-Grained Models for Supramolecular Assembly Prediction
While atomistic MD simulations offer high resolution, their computational cost limits the accessible timescales and system sizes, making them unsuitable for studying large-scale phenomena like supramolecular assembly. Coarse-grained (CG) models address this limitation by representing groups of atoms as single "beads," significantly reducing the number of degrees of freedom . This reduction in complexity allows for the simulation of much larger systems over longer durations, enabling the prediction of this compound self-assembly into higher-order structures such as micelles, hydrogels, or aggregates . CG models, often parameterized against atomistic data, retain essential chemical characteristics while facilitating the exploration of mesoscopic phenomena . The Martini force field family, for instance, is a widely used CG model for biomolecular systems, including peptides and their self-assembly .
Illustrative Data Table: Coarse-Grained Simulation Outcomes for Supramolecular Assembly (Conceptual)
| Coarse-Grained Model | Polypeptide Concentration (mg/mL) | Observed Assembly Morphology | Critical Aggregation Concentration (mg/mL) | Dominant Driving Force |
| Martini 3.0 | 0.5 | Random Coils | N/A | Solvation |
| Martini 3.0 | 5.0 | Spherical Micelles | ~2.5 | Hydrophobic Interaction |
| Martini 3.0 | 20.0 | Fibrillar Aggregates | N/A | π-π Stacking & H-bonding |
This conceptual table demonstrates how CG simulations can predict the formation of different self-assembled structures of this compound depending on conditions like concentration, and can identify the underlying driving forces.
Docking Studies of this compound with Biomolecular Targets (Conceptual Binding)
Molecular docking is a computational method used to predict the preferred orientation (pose) of a ligand (in this case, this compound) when it binds to a specific biomolecular target (e.g., a protein, DNA, or membrane surface) . For this compound, docking studies can conceptually predict potential binding sites and modes of interaction with various biomolecular targets . This involves generating multiple possible binding poses for the polypeptide within the target's binding pocket and then scoring these poses based on a computational function that estimates binding affinity . These studies can provide theoretical insights into how this compound might conceptually interact with biological macromolecules, identifying key residues or structural motifs involved in the binding interface and the types of non-covalent interactions (e.g., hydrogen bonds, electrostatic attractions, hydrophobic contacts) that stabilize the predicted complex . It is important to emphasize that these are computational predictions of binding geometry and potential affinity, providing a conceptual framework for understanding molecular recognition without implying any real-world biological activity or therapeutic application.
Illustrative Data Table: Conceptual Binding of this compound to a Hypothetical Biomolecular Target (Conceptual)
| Target Site | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (this compound) | Key Interacting Residues (Target) | Dominant Interactions |
| Hydrophobic Pocket 1 | -8.5 | Tyrosine (Aromatic) | Leucine, Isoleucine | Hydrophobic, π-π Stacking |
| Charged Groove A | -7.2 | Lysine (Positive) | Aspartate, Glutamate | Electrostatic |
| Surface Loop 2 | -6.0 | Lysine, Tyrosine | Serine, Arginine | Hydrogen Bonding, Electrostatic |
This conceptual table provides an example of how docking studies could conceptually identify preferred binding locations and the nature of interactions between this compound and hypothetical biomolecular targets.
Future Directions and Emerging Research Avenues for Poly Lys, Tyr Hydrobromide
Integration with Advanced Polymer Architectures
Future research for Poly(Lys, Tyr) Hydrobromide will increasingly focus on its incorporation into sophisticated polymer architectures to create materials with tailored functionalities and improved performance. This includes the development of block copolymers, star-shaped polymers, and polymer brushes.
Block Copolymers: Integrating Poly(Lys, Tyr) segments with other synthetic or natural polymers, such as poly(ethylene glycol) (PEG), can yield amphiphilic block copolymers. These copolymers are known to self-assemble into diverse nanostructures like micelles, vesicles, or membranes, which are highly relevant for drug delivery systems . PEGylation, for instance, can enhance the in vivo pharmacological profile by improving bioavailability and reducing clearance . The distinct properties of lysine (B10760008) (cationic) and tyrosine (hydrophobic, aromatic) within the Poly(Lys, Tyr) block can drive specific self-assembly behaviors and interactions with encapsulated cargo.
Star-shaped and Branched Architectures: Research into star-shaped poly(L-lysine) structures, which can be modified with hydrophobic amino acids like tyrosine, phenylalanine, or isoleucine, suggests a promising avenue for creating materials with optimized properties, such as antimicrobial activity . The multi-arm nature of these polymers offers increased functionalization sites and potential for higher loading capacities in delivery applications. For instance, studies have shown that modified star-shaped poly(L-lysine) structures incorporating tyrosine can retain antimicrobial activity .
Polymer Brushes and Grafts: Attaching this compound as grafts or brushes onto surfaces or other polymer backbones could enable the creation of highly functional interfaces. These surfaces could exhibit tunable cell adhesion, protein adsorption, or provide specific binding sites for biomolecules, crucial for biosensing and tissue engineering applications . The positively charged lysine residues enhance electrostatic interaction with negatively charged substrates and biomolecules, while tyrosine can offer sites for covalent modification or oxidative cross-linking.
Smart Material Concepts Based on this compound for Responsive Systems
The development of smart materials, which exhibit reversible changes in response to external stimuli, is a significant area of future research for this compound. The chemical nature of its constituent amino acids makes it amenable to various responsiveness mechanisms.
pH-Responsive Systems: The protonation state of the ε-amino groups of lysine residues is highly dependent on pH. This property allows this compound to undergo conformational changes or alter its charge density in response to pH fluctuations. This responsiveness can be harnessed for targeted drug delivery to specific physiological compartments (e.g., acidic tumor microenvironments or endosomes) or for the controlled release of encapsulated agents .
Enzyme-Responsive Systems: The peptide bonds within Poly(Lys, Tyr) can be engineered to be cleavable by specific enzymes, enabling site-specific degradation and cargo release in enzyme-rich environments, such as inflamed tissues or within cells. Furthermore, poly(amino acid) nanogels containing positively charged amino acids and aromatic amino acids have demonstrated the ability to inhibit enzyme activity, suggesting a role in modulating biological processes .
Photo-Responsive Systems: The tyrosine residues in Poly(Lys, Tyr) are susceptible to oxidative cross-linking reactions, particularly mediated by enzymes like tyrosinase. This property can be exploited for developing photo-responsive or enzymatically cross-linkable hydrogels and coatings, allowing for controlled gelation or material stiffening upon exposure to light or specific enzymatic activity .
Expanding the Scope of Biomolecular Interactions in Complex Systems
This compound's interaction with biomolecules is a fundamental aspect of its utility, and future research will delve into more complex and specific interactions for advanced biomedical applications.
Gene and Nucleic Acid Delivery: The cationic nature of lysine residues in this compound facilitates strong electrostatic interactions with negatively charged nucleic acids, such as DNA and siRNA . Future efforts will focus on optimizing the copolymer's composition and architecture to improve condensation efficiency, cellular uptake, endosomal escape, and minimize cytotoxicity for enhanced gene therapy and RNA interference applications. Amphiphilic polypeptides derived from poly-L-lysine modified with hydrophobic amino acids like tyrosine are being explored for combined delivery of drugs and siRNA, highlighting this potential .
Targeted Cell Adhesion and Tissue Engineering: While poly-L-lysine is widely used to promote cell adhesion due to its positive charge , the inclusion of tyrosine can introduce additional recognition motifs or sites for further bioconjugation with cell-specific ligands (e.g., RGD peptides) or growth factors. This would enable the creation of scaffolds that not only promote cell attachment but also guide cell fate, differentiation, and tissue regeneration in complex biological microenvironments.
Protein and Enzyme Interactions: Beyond non-specific electrostatic interactions, this compound can be designed to interact specifically with certain proteins or enzymes. The aromatic rings of tyrosine can participate in π-π stacking, hydrophobic interactions, and hydrogen bonding, contributing to more specific recognition events. This could lead to applications in enzyme immobilization, biosensing, or as modulators of protein function .
Antimicrobial and Anti-biofilm Applications: Inspired by the antimicrobial properties of certain poly(amino acids), this compound could be further investigated as a potent antimicrobial agent, particularly against antibiotic-resistant strains and biofilm formation. Studies on modified poly(L-lysine) polymers with hydrophobic amino acids, including tyrosine, have demonstrated potent bactericidal and anti-biofilm activity .
Novel Synthetic Pathways for Enhanced Structural and Functional Control
Controlled Polymerization Techniques: The use of controlled polymerization methods, such as the ring-opening polymerization of N-carboxyanhydrides (NCAs) of lysine and tyrosine, is paramount . This approach allows for the synthesis of well-defined copolymers with desired molecular weights, polydispersity, and controlled incorporation of each amino acid, facilitating the creation of both random and block copolymers. This precision is essential for tuning the physical and biological properties of the resulting polymer.
Post-Polymerization Modification: Developing efficient and orthogonal post-polymerization modification strategies will enable the facile introduction of a wide array of functional groups onto the Poly(Lys, Tyr) backbone without affecting the integrity of the polymer structure . This can include grafting reactive handles, fluorophores, targeting ligands, or other therapeutic agents. The ε-amino groups of lysine and the phenolic hydroxyl groups of tyrosine offer versatile attachment points for such modifications.
Sequence-Defined Polypeptides: While traditional poly(amino acids) are often random copolymers, future synthetic efforts may explore the synthesis of sequence-defined Poly(Lys, Tyr) oligomers or polymers. This would allow for the precise arrangement of lysine and tyrosine residues, potentially leading to materials with highly specific recognition capabilities, self-assembly properties, or enzymatic susceptibilities, mimicking natural peptides more closely.
Scalable and Sustainable Synthesis: Developing scalable and more environmentally friendly synthetic routes for this compound will be crucial for its transition from laboratory research to industrial and clinical applications. This includes exploring greener solvents, catalysts, and efficient purification methods to minimize waste and reduce production costs.
Q & A
Q. How should error analysis be performed on fluorescence quenching data when studying dye-polymer interactions?
-
Methodological Answer : For Stern-Volmer plots, calculate quenching constants (Ksv) via linear regression. Report confidence intervals (95%) using triplicate measurements. Account for inner-filter effects by correcting fluorescence intensities using the formula:
where and are absorbances at excitation/emission wavelengths .
Q. How can researchers validate the reproducibility of this compound synthesis protocols from literature sources?
- Methodological Answer : Cross-reference synthesis steps with primary literature (e.g., polymerization initiator concentrations, solvent purity). Replicate experiments under identical conditions and compare SEC-MALS profiles. If deviations occur, use TLC (silica gel, n-butanol:acetic acid:water = 4:1:1) to track monomer conversion rates and identify incomplete reactions .
Data Presentation and Critical Analysis
Q. What statistical methods are appropriate for comparing the cytotoxicity of this compound across cell lines?
- Methodological Answer : Use two-way ANOVA to assess cell viability differences (e.g., MTT assay data) between polymer concentrations and cell types. Post-hoc tests (e.g., Tukey’s HSD) identify significant pairwise differences. Report p-values and effect sizes. Include negative (untreated cells) and positive (e.g., polyethyleneimine) controls .
Q. How should researchers address conflicting literature reports on the polymer’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies (e.g., 37°C, 7 days in PBS) with periodic sampling. Analyze degradation via SEC and compare with literature protocols. Critically evaluate differences in experimental parameters (e.g., buffer composition, polymer concentration). Propose a consensus model integrating methodological variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
